

Isotopic Purity of Deuterated Palbociclib Reference Standards: A Technical Guide

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Compound of Interest

Compound Name: 6-Desacetyl-6-bromo-N-Boc
Palbociclib-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of deuterated Palbociclib (Palbociclib-d8) reference standards. Ensuring the isotopic purity of these standards is critical for their use in various applications, particularly as internal standards in quantitative bioanalytical assays. This document outlines the common analytical methodologies for determining isotopic purity, presents data on expected purity levels, and details the mechanism of action of Palbociclib.

Introduction to Deuterated Palbociclib

Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which are key regulators of the cell cycle.[1][2] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking the progression of the cell cycle from the G1 to the S phase and inhibiting tumor cell proliferation.[3] It is primarily used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1]

Deuterated Palbociclib (Palbociclib-d8) is a stable isotope-labeled version of the drug, where eight hydrogen atoms have been replaced with deuterium.[4][5] This modification makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.[6] The use of a stable isotope-labeled internal standard is the gold

standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, leading to more accurate and precise quantification.^[7]

Isotopic Purity Data of Deuterated Palbociclib

The isotopic purity of a deuterated reference standard is a critical parameter that defines its quality and suitability for use. It is typically expressed as the percentage of the deuterated form relative to all isotopic forms of the molecule (isotopologues). While specific Certificates of Analysis with detailed isotopologue distribution for commercially available Palbociclib-d8 are not always publicly accessible, manufacturers generally provide a minimum isotopic enrichment. For high-quality reference standards, the isotopic enrichment is typically greater than 95%.^[8]

Below is a table summarizing the expected isotopic purity and distribution for a representative batch of Palbociclib-d8. This data is illustrative and may vary between different batches and suppliers. Researchers should always refer to the Certificate of Analysis provided with the specific standard.

Isotopologue	Mass Shift	Expected Abundance (%)
d0 (unlabeled)	+0	< 0.1
d1	+1	< 0.5
d2	+2	< 1.0
d3	+3	< 1.5
d4	+4	< 2.0
d5	+5	< 3.0
d6	+6	< 5.0
d7	+7	~10.0
d8 (fully labeled)	+8	>95.0

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity of deuterated compounds is primarily achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.^[9]

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS)

This is the most common method for determining isotopic purity, offering high sensitivity and the ability to separate and quantify different isotopologues.^{[10][11]}

Methodology:

- Sample Preparation:
 - Prepare a stock solution of the deuterated Palbociclib reference standard in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.
 - Further dilute the stock solution with the mobile phase to a final concentration suitable for MS analysis (e.g., 1 µg/mL).
- Chromatographic Conditions:
 - UPLC System: A high-pressure liquid chromatography system capable of handling pressures up to 15,000 psi.
 - Column: A reversed-phase C18 column with a particle size of ≤ 2 µm (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to ensure the elution of Palbociclib as a sharp peak. For example, start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and then

return to initial conditions.

- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 1-5 µL.
- Mass Spectrometry Conditions:
 - Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Mode: Full scan from m/z 100 to 1000.
 - Resolution: Set to >60,000 to resolve the isotopic peaks.
 - Data Analysis: Extract the ion chromatograms for each isotopologue (d0 to d8) of Palbociclib. Integrate the peak areas for each isotopologue and calculate the percentage of each relative to the total area of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ^1H (proton) and ^2H (deuterium) NMR, is a powerful tool for confirming the positions of deuteration and assessing isotopic purity.^[12]

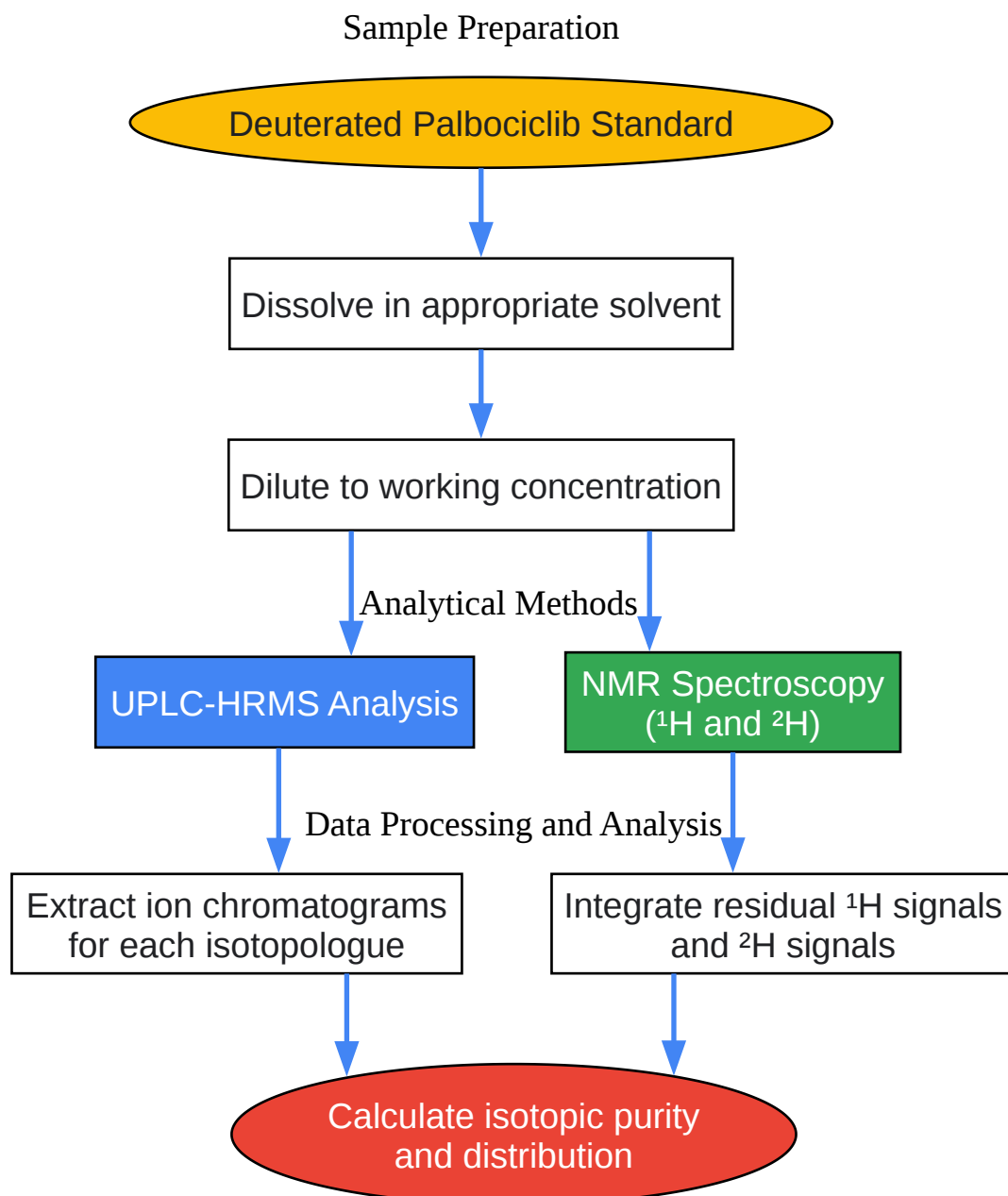
Methodology:

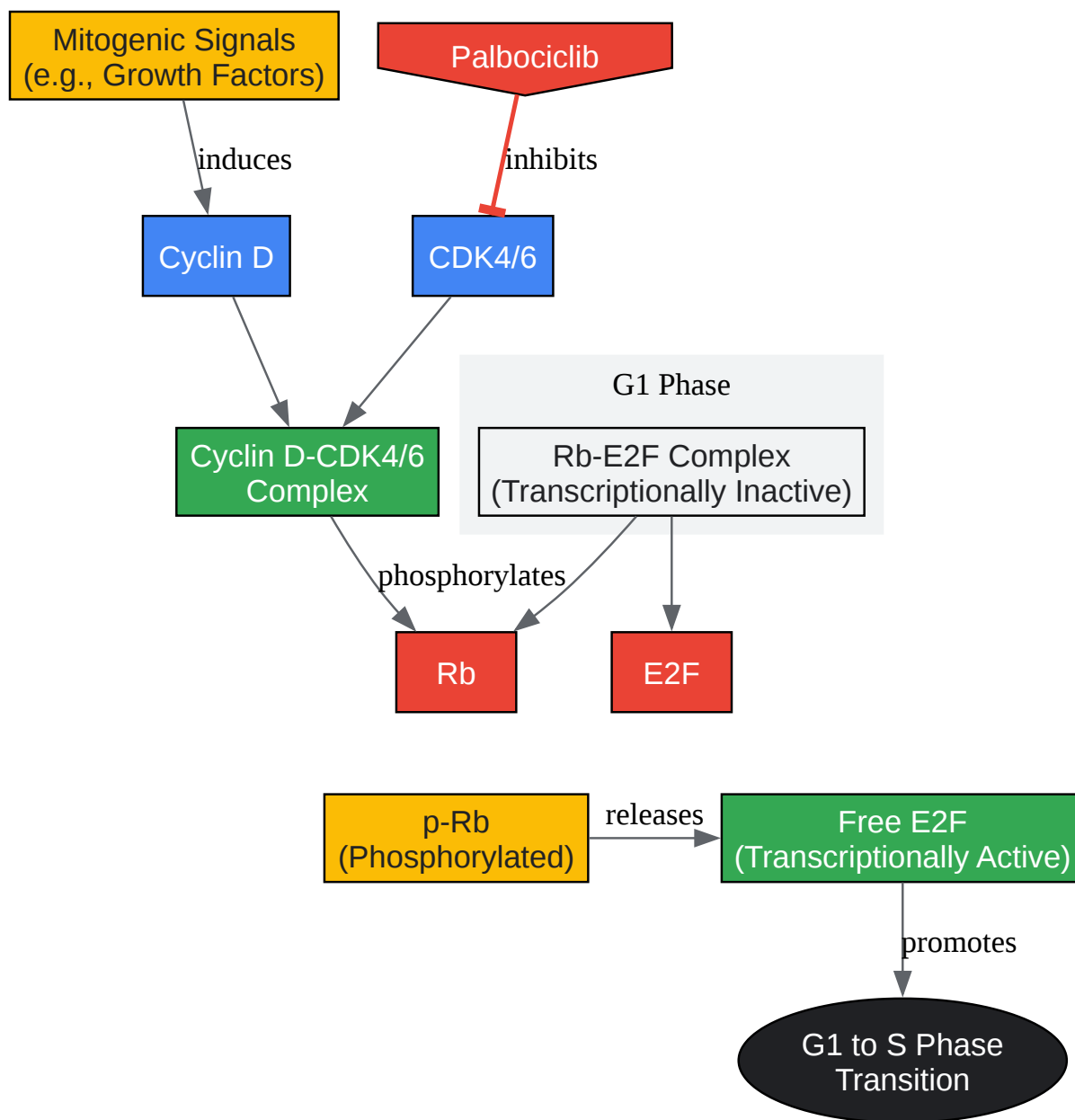
- Sample Preparation:
 - Dissolve an accurately weighed amount of the deuterated Palbociclib standard in a suitable deuterated solvent (e.g., DMSO- d_6) to a concentration of 5-10 mg/mL.
- ^1H NMR Spectroscopy:
 - Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

- Experiment: A standard proton NMR experiment.
- Analysis: The absence or significant reduction of signals at the positions expected for the deuterated protons confirms successful labeling. The integral of the residual proton signals at these positions, relative to the integral of a non-deuterated proton signal in the molecule, can be used to estimate the isotopic purity.
- ^2H NMR Spectroscopy:
 - Instrument: An NMR spectrometer equipped with a deuterium probe.
 - Experiment: A standard deuterium NMR experiment.
 - Analysis: The presence of signals in the deuterium spectrum at the chemical shifts corresponding to the labeled positions confirms deuteration. The relative integrals of these signals can provide information about the distribution of deuterium in the molecule.

Visualizations

Experimental Workflow for Isotopic Purity Determination





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